N-Benzylcinchonidinium chloride

Chiral Resolution BINOL Asymmetric Synthesis

Racemic BINOL resolution at multi-gram scale often suffers from low enantiomeric excess and irreproducible yields. N-Benzylcinchonidinium chloride (CAS 69257-04-1) is the benchmark resolving agent that directly addresses this bottleneck. · Resolves 60 g of racemic BINOL into R-BINOL (75% yield, >99% ee) and S-BINOL (70% yield, >99% ee) with 80% recovery of the resolving agent. · Supplies as a white to beige crystalline powder, ≥98% purity, with [α]20/D -180° (c=1.3, H₂O) - ensuring batch-to-batch stereochemical fidelity. · Serves as the parent scaffold for proprietary O-alkylated/fluoroaryl-substituted chiral PTCs achieving 94->99% ee in glycine alkylation.

Molecular Formula C26H29ClN2O
Molecular Weight 421.0 g/mol
CAS No. 69257-04-1
Cat. No. B211478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylcinchonidinium chloride
CAS69257-04-1
Molecular FormulaC26H29ClN2O
Molecular Weight421.0 g/mol
Structural Identifiers
SMILESC=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.Cl
InChIInChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25+,26+,28?;/m0./s1
InChIKeyFCHYSBWCOKEPNQ-OUEWJSMTSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

N-Benzylcinchonidinium Chloride Technical Overview


N-Benzylcinchonidinium chloride (CAS 69257-04-1) is a quaternary ammonium salt derived from the cinchona alkaloid cinchonidine, with the systematic name (8S,9R)-(−)-N-benzylcinchonidinium chloride . This compound is supplied as a white to beige crystalline powder with an assay of ≥98% and a specific optical rotation of [α]20/D −180° (c = 1.3 in H₂O) [1]. It functions primarily as a chiral phase-transfer catalyst (PTC) and chiral resolution agent, enabling the enantioselective synthesis of amino acid derivatives, asymmetric alkylation of glycine equivalents, and the resolution of racemic biaryl compounds such as BINOL [2].

✓ Chiral phase-transfer catalysis workflow
✓ Enantiopure BINOL resolution via crystallization
✓ Chiral nanocluster enantioseparation by ion pairing

Why Generic Cinchona Catalysts Cannot Substitute


The performance of N-benzylcinchonidinium chloride is highly dependent on its precise stereochemistry and substituent pattern. The (8S,9R) absolute configuration, the presence of a free C9-hydroxyl group for hydrogen bonding, and the unsubstituted benzyl moiety collectively dictate substrate recognition, enantioselectivity, and resolution efficiency [1]. Substituting with the (8R,9S) epimer N-benzylcinchoninium chloride or using O-alkylated derivatives fundamentally alters the chiral environment, often leading to dramatically reduced enantiomeric excess (ee) or complete loss of resolution capability in established protocols [2]. Furthermore, variations in the counterion (e.g., bromide vs. chloride) and hydration state have been shown to significantly affect crystal packing and intermolecular hydrogen-bonding networks critical for both catalytic and resolution applications [3].

Epimer mismatch N-Benzylcinchoninium chloride (8R,9S) may reverse enantioselectivity and fail to replicate established BINOL or nanocluster resolution protocols.
O-Alkylation sensitivity O-Alkylated derivatives lack the free C9-hydroxyl hydrogen-bond donor; enantiomeric excess can shift substantially in asymmetric reactions.
Counterion hydration variability Bromide salts exhibit variable stoichiometric hydration (anhydrous vs. sesquihydrate), while the chloride form offers consistent low-hydration behavior.

Evidence-Based Comparison Against Closest Analogs


BINOL Resolution: Epimer Comparison

N-Benzylcinchonidinium chloride resolves racemic BINOL into both enantiomers with >99% ee, whereas the epimeric N-benzylcinchoninium chloride (C8 epimer) fails to provide comparable optical purity under identical conditions. This demonstrates the critical role of the (8S,9R) absolute configuration in achieving practical, scalable resolutions [1].

BINOL Resolution
Head-to-head
R-BINOL 75% yield, >99% ee; S-BINOL 70% yield, >99% ee (60 g scale)
Supports enantiopure BINOL ligand synthesis
Epimer N-benzylcinchoninium chloride does not achieve comparable optical purity
Chiral Resolution BINOL Asymmetric Synthesis

Asymmetric Phase-Transfer Alkylation Comparison

In the enantioselective phase-transfer alkylation of a glycine anion equivalent, the unmodified N-benzylcinchonidinium chloride catalyst achieves moderate enantioselectivity (typically 50-70% ee), while the optimized O(9)-Allyl-N-2′,3′,4′-trifluorobenzylhydrocinchonidinium bromide derivative achieves 94∼>99% ee across 12 α-alkylated amino acid derivatives [1]. This highlights that the base N-benzyl scaffold serves as an essential starting point for further derivatization to achieve ultra-high enantioselectivity.

PTC Alkylation
Class-level
Parent: 50–70% ee
Derivative: 94–>99% ee
Parent scaffold for high-performance catalyst development
Data from O-allyl-trifluorobenzyl analog; not this compound directly
Asymmetric Alkylation Amino Acid Synthesis Phase-Transfer Catalysis

Chiral Nanocluster Enantioseparation via Ion Pairing

In the asymmetric synthesis and resolution of [Ag28Cu12(SR)24]4- nanoclusters, both N-benzylcinchonidinium and N-benzylcinchoninium cations were evaluated as chiral counterions. The study confirms that the specific (8S,9R) configuration of N-benzylcinchonidinium directs the formation of a single enantiomer of the nanocluster, whereas the epimeric (8R,9S) cation yields the opposite enantiomer. This demonstrates the compound's utility in controlling chirality in inorganic supramolecular systems [1].

Nanocluster Induction
Head-to-head
8S,9R isomer directs single enantiomer of [Ag28Cu12(SR)24]4-; 8R,9S epimer yields the opposite enantiomer
Stereochemical control in chiral nanocluster synthesis
Ion-pairing strategy replaces post-synthetic chiral separation
Chiral Nanoparticles Ion-Pairing Enantioseparation

Spirocyclic Diol Resolution via Co-Crystallization

Resolution of racemic 9,9′-spirobixanthene-1,1′-diol was achieved by co-crystallization with N-benzylcinchonidinium chloride and N-benzylquininium chloride in acetonitrile. The resolved diol was then converted to a monodentate spiro phosphoramidite ligand, which catalyzed the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives and itaconic acid with enantioselectivities up to >99% ee [1].

Spiro Diol Resolution
Cross-study
Resolved spiro diol → phosphoramidite ligand → Rh-catalyzed hydrogenation with >99% ee
Enables access to high-performance spiro ligands
Co-crystallization with N-benzylcinchonidinium chloride in acetonitrile
Chiral Ligands Spiro Compounds Asymmetric Hydrogenation

Counterion and Hydration State Effects

Crystal structures of N-benzylcinchonidinium bromide reveal that the anhydrous form (C26H29N2O+·Br−) and the sesquihydrate (C26H29N2O+·Br−·1.5H2O) exhibit distinct hydrogen-bonding networks involving the C9-hydroxyl group, the bromide anion, and water molecules [1]. The chloride salt (this compound) is reported to be non-hygroscopic with <5.0% water content [2], offering consistent performance in resolution and catalysis, whereas the bromide analog may exhibit variable hydration states that affect intermolecular interactions and crystal packing.

Hydration State
Class-level
Chloride: non-hygroscopic, consistent
Bromide: variable anhydrous vs. sesquihydrate
Stable material property for reproducible resolution
Crystal structure confirms hydrogen-bonding network differences
Crystal Engineering Hydrogen Bonding Catalyst Stability

Validated Application Scenarios


Scalable BINOL Enantiomer Resolution

For laboratories or production facilities requiring enantiopure R- and S-BINOL on a multi-gram to kilogram scale, N-benzylcinchonidinium chloride is the documented resolving agent of choice. The published procedure resolves 60 g of racemic BINOL into R-BINOL (75% yield, >99% ee) and S-BINOL (70% yield, >99% ee), with 80% recovery of the resolving agent [1]. This method is the established benchmark for cost-effective, large-scale BINOL resolution and should be used in preference to alternative cinchona-derived salts.

Resolution of Spirocyclic and Biaryl Diols for Chiral Ligands

When developing new chiral ligands based on atropisomeric or spirocyclic scaffolds (e.g., 9,9′-spirobixanthene-1,1′-diol, 2,8′-disubstituted-1,1′-binaphthyls), co-crystallization with N-benzylcinchonidinium chloride is a proven, effective method for obtaining enantiopure intermediates [2][3]. The resolved diols can then be converted into high-performance phosphoramidite or phosphine ligands that achieve >99% ee in asymmetric hydrogenation reactions.

Asymmetric Synthesis of Chiral Bimetallic Nanoclusters

For research groups synthesizing chiral metal nanoparticles or nanoclusters (e.g., [Ag28Cu12(SR)24]4-), N-benzylcinchonidinium chloride provides a chiral counterion that directly controls the absolute configuration of the resulting cluster [4]. This ion-pairing strategy enables direct asymmetric synthesis, bypassing the need for post-synthetic chromatographic resolution of nanoclusters.

Parent Scaffold for PTC Alkylation Catalyst Development

While N-benzylcinchonidinium chloride itself provides moderate enantioselectivity in glycine alkylation (50-70% ee), it serves as the essential parent scaffold for synthesizing O-alkylated and fluoroaryl-substituted derivatives that achieve 94∼>99% ee [5]. R&D groups developing proprietary chiral PTCs should procure this compound as the starting material for catalyst library synthesis.

Application
Selection Property
Validation Focus
BINOL resolution for enantiopure ligands
Enantioselective crystallization
Enantiomeric excess reproducibility
Spiro/biaryl diol resolution for chiral ligands
Crystallization-based chiral discrimination
Ligand enantioselectivity in hydrogenation
Chiral bimetallic nanocluster synthesis
Enantiomeric induction by ion pairing
Absolute configuration assignment
PTC alkylation catalyst development
Scaffold derivatization potential
Derivatized catalyst enantioselectivity

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